

Application Notes and Protocols for the Analytical Detection of VUF 10148

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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

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Introduction

VUF 10148 is a notable antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. As a member of the quinoxaline class of compounds, its detection and quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document provides detailed application notes and proposed protocols for the analytical detection of **VUF 10148**, leveraging High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. While specific validated methods for **VUF 10148** are not widely published, the following protocols are based on established methods for structurally similar quinoxaline derivatives and other histamine H4 receptor antagonists.

Physicochemical Properties of a Related Compound: VUF 10166

Due to the limited availability of public information on **VUF 10148**, data for a closely related and structurally similar compound, VUF 10166 (2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline), is presented below to guide analytical method development.

Property	Value	Reference
IUPAC Name	2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline	[1]
Molecular Formula	C ₁₃ H ₁₅ ClN ₄	[1]
Molecular Weight	262.74 g/mol	[1]
CAS Number	155584-74-0	[1]

Proposed Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of **VUF 10148** in biological samples due to its high sensitivity, selectivity, and wide dynamic range. A validated, specific, and sensitive LC-MS/MS method has been successfully used for the analysis of toreforant, another histamine H4 receptor antagonist, in plasma samples.[2]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like **VUF 10148** from plasma samples.

Protocol:

- To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of **VUF 10148** or a structurally similar compound).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% mobile phase A, 10% mobile phase B).
- Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reverse-phase HPLC method is suitable for the separation of **VUF 10148** from endogenous plasma components.

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Gradient Elution	See table below

Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
1.0	90	10
5.0	10	90
7.0	10	90
7.1	90	10
10.0	90	10

Mass Spectrometry

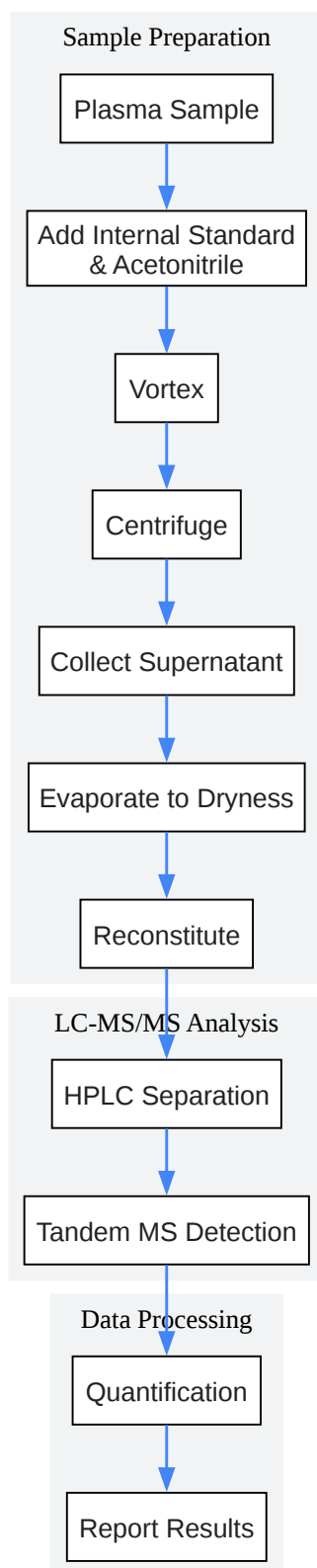
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is ideal for sensitive and selective detection.

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
MRM Transitions	To be determined by direct infusion of a VUF 10148 standard. A hypothetical transition for VUF 10166 (m/z 263.1) would be determined by identifying a stable precursor ion and a prominent product ion after collision-induced dissociation.

Experimental Workflows and Signaling Pathways

VUF 10148 Analytical Workflow

The following diagram illustrates the proposed experimental workflow for the quantification of **VUF 10148** in plasma samples.

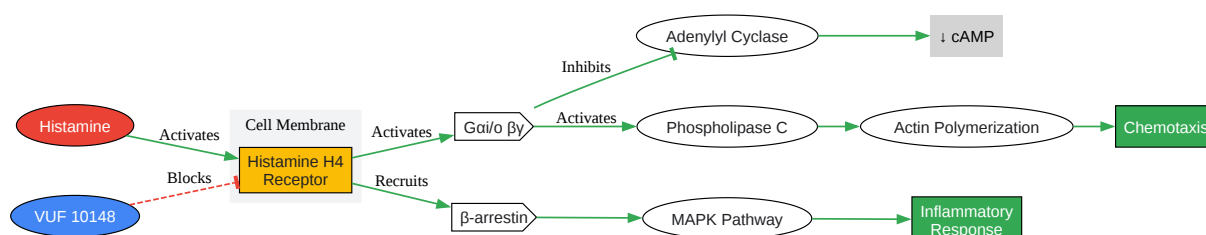


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Caption: Proposed workflow for **VUF 10148** analysis in plasma.

Histamine H4 Receptor Signaling Pathway

VUF 10148 acts as an antagonist at the histamine H4 receptor. The binding of the endogenous ligand, histamine, to the H4 receptor initiates a signaling cascade through G α i/o proteins and β -arrestin. This pathway is involved in modulating immune cell chemotaxis and inflammatory responses. **VUF 10148** blocks these effects by preventing histamine from binding to the receptor.



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Caption: Histamine H4 receptor signaling pathway antagonism by **VUF 10148**.

Conclusion

The protocols and information provided in this document offer a robust starting point for the development and validation of analytical methods for the detection of **VUF 10148**. The proposed LC-MS/MS method, based on established principles for similar compounds, is expected to provide the necessary sensitivity and selectivity for pharmacokinetic and other studies critical to drug development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

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References

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